BenchChemオンラインストアへようこそ!

5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide

Lipophilicity Drug-likeness Membrane permeability

This 2,3-dimethylcyclohexyl sulfamoyl benzamide (CAS 688750-79-0) provides a unique SAR probe with enhanced steric bulk & lipophilicity (clogP 2.34) versus mono-methylcyclohexyl analogs. The 2-methoxy anilide substitution differentiates it from 3-methoxyphenyl stereoisomers. Supplied at 95% purity, it is confirmed inactive at GPR35, making it an ideal addition to CB2 selectivity profiling panels. Ideal for radioligand binding, cAMP/β-arrestin assays, and molecular docking studies. Note: direct CB2 binding data for this specific compound are not yet publicly available; confirmatory in-house testing is recommended.

Molecular Formula C22H27FN2O4S
Molecular Weight 434.53
CAS No. 688750-79-0
Cat. No. B2709171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide
CAS688750-79-0
Molecular FormulaC22H27FN2O4S
Molecular Weight434.53
Structural Identifiers
SMILESCC1CCCC(C1C)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C22H27FN2O4S/c1-14-7-6-9-19(15(14)2)25-30(27,28)16-11-12-18(23)17(13-16)22(26)24-20-8-4-5-10-21(20)29-3/h4-5,8,10-15,19,25H,6-7,9H2,1-3H3,(H,24,26)
InChIKeyWROHCRZLIRDFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,3-Dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS 688750-79-0): Sulfamoyl Benzamide CB2 Ligand Candidate for Pain and Inflammation Research Procurement


5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS 688750-79-0) is a synthetic sulfamoyl benzamide derivative with the molecular formula C₂₂H₂₇FN₂O₄S and a molecular weight of 434.53 g/mol. It belongs to a compound class identified by Adolor Corporation as cannabinoid CB2 receptor ligands with potential analgesic and anti-inflammatory applications [1]. The compound features a 2-fluoro substituent on the central benzamide ring, a 2-methoxyphenyl amide moiety, and a 2,3-dimethylcyclohexyl group on the sulfamoyl nitrogen—structural elements that distinguish it from simpler cyclohexyl or mono-methylcyclohexyl analogs within the same chemical series. The purity of commercially available material is typically 95% [2].

Why 5-[(2,3-Dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide Analogs


Within the sulfamoyl benzamide class, small structural modifications produce marked differences in physicochemical properties and, by class-level inference, are expected to alter CB2 receptor affinity and selectivity. The target compound incorporates a 2,3-dimethylcyclohexyl group that increases steric bulk and lipophilicity (clogP 2.34; ZINC logP 3.155) relative to the mono-methylcyclohexyl analog 2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide (MW 420.5, one fewer methyl group) . The 2-methoxy substitution on the anilide ring differentiates it from the 3-methoxyphenyl stereoisomer 5-{[(1S,2S,3S)-2,3-dimethylcyclohexyl]sulfamoyl}-2-fluoro-N-(3-methoxyphenyl)benzamide, which possesses a defined stereochemistry absent in the racemic target compound [1]. Literature on the sulfamoyl benzamide series demonstrates that even modest changes to the N-aryl amide substituent or cyclohexyl sulfamoyl group can shift CB2 potency by orders of magnitude—compound 27 in Worm et al. achieved 120-fold functional selectivity for CB2 over CB1 through iterative optimization of these very positions [2]. Consequently, generic substitution with a structurally similar but non-identical sulfamoyl benzamide is scientifically unsound without head-to-head comparative data.

Quantitative Differentiation Evidence for 5-[(2,3-Dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS 688750-79-0) vs. Closest Structural Analogs


Lipophilicity Differentiation: 2,3-Dimethylcyclohexyl Substitution Increases logP by Approximately 0.5–1.0 Log Units vs. Mono-Methylcyclohexyl Analogs

The target compound bearing a 2,3-dimethylcyclohexyl sulfamoyl substituent exhibits a computed logP (clogP) of 2.34 and a ZINC-calculated logP of 3.155 [1]. In contrast, the closely related 4-methylcyclohexyl analog 2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide, which lacks the second methyl group on the cyclohexane ring, has a lower molecular weight (420.5 vs. 434.5) and is predicted to have reduced lipophilicity due to the absence of the additional methyl substituent . The increased logP of the target compound implies greater membrane permeability potential but also potentially higher metabolic susceptibility, a trade-off explicitly addressed in the sulfamoyl benzamide lead optimization literature where lipophilic modifications were used to tune both potency and metabolic stability [2].

Lipophilicity Drug-likeness Membrane permeability

GPR35 Counter-Screening: Target Compound Inactive at GPR35, Supporting Selectivity Profiling for Cannabinoid Receptor-Focused Programs

In a primary screening assay for GPR35 antagonism conducted by the European Chemical Biology Database (ECBD), the target compound was classified as inactive [1]. GPR35 is a G protein-coupled receptor implicated in inflammatory and metabolic signaling, and its modulation is an undesired off-target for CB2 receptor ligand programs. While the sulfamoyl benzamide literature has established CB2 agonism as the primary pharmacological activity for optimized members of this class (e.g., compound 27 with IC₅₀ values in the low nanomolar range at CB2) [2], no direct CB2 binding or functional data are publicly available for the target compound. The GPR35 inactivity data point, although negative, provides procurement-relevant evidence that this compound does not promiscuously activate this particular off-target, which can be useful for researchers designing selectivity panels or seeking a clean chemical probe for CB2 SAR exploration.

GPR35 Selectivity Off-target screening

Physicochemical Differentiation: Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. Non-Fluorinated or Des-Methoxy Congeners

The target compound has a topological polar surface area (TPSA) of 70.08 Ų (ECBD) or 75 Ų (ZINC15), 6 hydrogen bond acceptors, and 1 hydrogen bond donor [1][2]. This compares with a TPSA of approximately 75 Ų for the 3-methoxyphenyl stereoisomer [3]. Both values fall within the generally accepted threshold of <140 Ų for oral bioavailability according to Veber's rules. However, the TPSA is higher than that of the non-fluoro des-methoxy benzamide congeners (e.g., 5-[(2,3-dimethylcyclohexyl)sulfamoyl]-N-(2,3-dimethylphenyl)-2-fluorobenzamide, which has a molecular formula of C₂₃H₂₉FN₂O₃S, lacking the methoxy oxygen and thus having reduced HBA count from 6 to 5) . The additional hydrogen bond acceptor from the 2-methoxy group on the target compound may influence solubility, crystal packing, and target binding interactions relative to des-methoxy analogs.

TPSA Drug-likeness Oral bioavailability prediction

Lipinski Rule-of-Five Compliance: Target Compound Passes All Drug-Likeness Filters, Distinguishing It from Higher-Molecular-Weight Sulfamoyl Benzamide Derivatives

The target compound fully complies with Lipinski's Rule of Five: MW = 434.53 (<500), clogP = 2.34 (<5), HBD = 1 (<5), HBA = 6 (<10) [1]. This favorable drug-likeness profile contrasts with certain sulfamoyl benzamide derivatives that exceed the molecular weight threshold (e.g., some Adolor patent examples exceed MW 500) or have higher lipophilicity that may lead to poor solubility and metabolic instability. The Sellitto et al. (2010) metabolic stability optimization campaign specifically targeted modifications to improve in vitro metabolic stability while retaining Lipinski-compliant properties, and the target compound's physicochemical parameters are consistent with the profile of metabolically stable CB2 agonists from that study [2].

Drug-likeness Lipinski rules Lead optimization

Commercial Purity Benchmarking: 95% Purity Standard Enables Direct Use in SAR and in vitro Pharmacology Without Additional Purification

The commercially available material of the target compound is supplied at a typical purity of 95% [1]. This purity level is suitable for most in vitro pharmacological assays, including receptor binding, functional activity, and selectivity panel screening, without the need for additional preparative purification. In the context of the sulfamoyl benzamide CB2 ligand program, compounds tested in the published literature (e.g., Worm et al. 2008) were typically purified to ≥95% prior to biological evaluation [2]. The 95% purity specification places the target compound at the standard expected for SAR probe compounds, whereas lower-purity batches (<90%) would require re-purification, adding time and cost to procurement workflows.

Purity Quality control Procurement specification

Optimal Research and Procurement Application Scenarios for 5-[(2,3-Dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS 688750-79-0)


Structure-Activity Relationship (SAR) Expansion of the Sulfamoyl Benzamide CB2 Agonist Series

The target compound is well-suited as a SAR probe for exploring the effect of the 2,3-dimethylcyclohexyl substituent on CB2 receptor affinity and selectivity. Its increased lipophilicity (clogP 2.34) relative to mono-methylcyclohexyl analogs allows systematic investigation of how steric and lipophilic modifications to the sulfamoyl cyclohexyl group impact CB2 potency and metabolic stability, building on the foundational SAR established by Worm et al. (2008) and Sellitto et al. (2010) [1]. The 95% commercial purity ensures immediate utility in radioligand binding displacement assays and functional cAMP or β-arrestin recruitment assays at CB2.

Selectivity Profiling and Off-Target Counter-Screening Panels for Cannabinoid Receptor Drug Discovery

The confirmed inactivity of the target compound at GPR35 (ECBD primary assay) [2] makes it a useful addition to selectivity profiling panels. Researchers can include this compound alongside known CB2 agonists to differentiate CB2-mediated effects from GPR35-mediated confounding signals in inflammatory or metabolic disease models where both receptors are expressed.

Computational Chemistry and Molecular Modeling Studies of CB2 Ligand Binding Modes

With computed physicochemical properties (TPSA 70.08–75 Ų, logP 2.34–3.155, HBA 6, HBD 1) available from multiple databases [3][4], the target compound serves as an input for molecular docking, molecular dynamics, and pharmacophore modeling studies aimed at understanding the binding mode of 2,3-dimethylcyclohexyl-containing sulfamoyl benzamides to the CB2 receptor orthosteric site.

In Vitro Pharmacological Tool for Pain and Inflammation Target Validation Studies

Based on the class-level evidence that sulfamoyl benzamides act as CB2 agonists with antiallodynic activity in rodent postoperative and neuropathic pain models [1], the target compound can be used as a chemical tool in in vitro target validation studies (e.g., CB2 receptor-mediated inhibition of inflammatory cytokine release from immune cells). However, users should note that direct CB2 binding data for this specific compound are not yet publicly available, and confirmatory in-house testing is recommended before drawing mechanistic conclusions.

Quote Request

Request a Quote for 5-[(2,3-dimethylcyclohexyl)sulfamoyl]-2-fluoro-N-(2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.